molecular formula C9H9NO2 B3022008 3-Pyridineacrylic acid, methyl ester CAS No. 81124-48-3

3-Pyridineacrylic acid, methyl ester

Cat. No. B3022008
CAS RN: 81124-48-3
M. Wt: 163.17 g/mol
InChI Key: APCQGKVIYRVRKN-SNAWJCMRSA-N
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Description

3-Pyridineacrylic acid, methyl ester, is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyridine derivatives, such as esters of 3-pyridylacetic acid, involves the preparation and testing for inhibitory activity toward specific enzymes. For instance, esters with a 3-pyridine ring and methyl substitution alpha to the carbonyl group have been synthesized and found to inhibit enzymes like 17 alpha-hydroxylase/C17,20-lyase, which are relevant in the context of hormone-dependent prostatic cancer treatment .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their biological activity. For example, the presence of a bulky alkoxycarbonyl substituent in the esters of 3-pyridylacetic acid is associated with potent inhibition of the aforementioned enzymes and resistance to esterase hydrolysis . The structural features of these compounds are also important for their chromatographic separation and characterization, as seen in the study of 3-hydroxymethyl pyridine ester of fatty acids .

Chemical Reactions Analysis

Chemical reactions involving 3-pyridineacrylic acid, methyl ester, and its derivatives can lead to various products with potential biological activities. For instance, the reaction of N-benzylideneaniline with 3-methyl-2-oxobutanedioic acid diethyl ester produced isomeric pyrrolidinecarboxylic acid esters, which were structurally assigned using NMR and mass spectroscopy . Additionally, the synthesis of N-(3-formyl pyridine)-proline methyl ester and its application in cigarette flavoring demonstrates the versatility of pyridine derivatives in different applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their polarity, boiling points, and resistance to hydrolysis, are significant for their practical applications. The use of high-resolution mass spectrometry methods, such as Orbitrap, allows for the separation and characterization of these compounds at low levels, which is essential for confirming structures and understanding their behavior in various environments .

Scientific Research Applications

Luminescent Properties and Sensing

3-Pyridineacrylic acid, methyl ester derivatives exhibit unique optical properties. For example, 2-pyridylthiazoles, closely related compounds, demonstrate high luminescence with significant Stokes shift values, indicating potential applications as laser dyes or metal sensors (Grummt, U., Weiss, D., Birckner, E., & Beckert, R., 2007).

Antimicrobial Agents

Some pyridine-bridged 2,6-bis-carboxamide Schiff's bases, synthesized from derivatives including 3-Pyridineacrylic acid, methyl ester, have shown considerable antimicrobial activities, suggesting potential as bactericidal and fungicidal agents (Al-Omar, M., & Amr, A., 2010).

Solar Energy Applications

Compounds such as Indene-C(60) bisadduct, which include pyridineacrylic acid methyl ester derivatives as components, are explored for improving the performance of polymer solar cells. Their unique properties contribute to higher open-circuit voltages and power conversion efficiencies, indicating their utility in enhancing solar cell performance (He, Y., Chen, H.‐Y., Hou, J., & Li, Y., 2010).

Mechanism of Action

While the exact mechanism of action for 3-Pyridineacrylic acid, methyl ester is not clear, similar compounds have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

3-Pyridineacrylic acid, methyl ester can cause skin irritation and serious eye irritation. It may also be toxic if inhaled . It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The use of fatty acid methyl esters, like 3-Pyridineacrylic acid, methyl ester, has advantages over vegetable oils due to fewer impurities and lower viscosity . They are associated with the production of another important and versatile chemical, glycerol, which is currently produced in the world only through the transesterification of vegetable oils . This suggests a promising future for the chemical industry.

properties

IUPAC Name

methyl (E)-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCQGKVIYRVRKN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridineacrylic acid, methyl ester

CAS RN

61859-84-5
Record name 3-Pyridineacrylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84238
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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